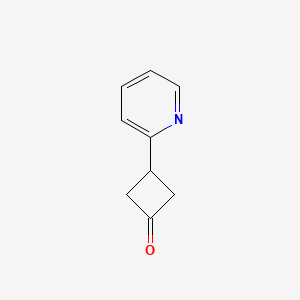

3-Pyridin-2-ylcyclobutan-1-one

Übersicht

Beschreibung

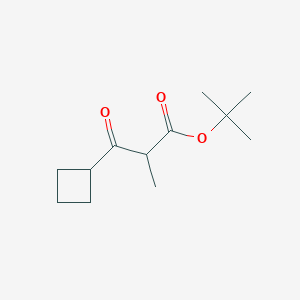

3-Pyridin-2-ylcyclobutan-1-one, also known as 3-PBC, is a cyclic ketone . It has a molecular weight of 147.18 g/mol . It is widely used in scientific research.

Molecular Structure Analysis

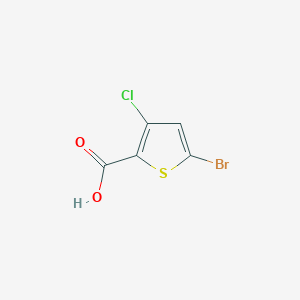

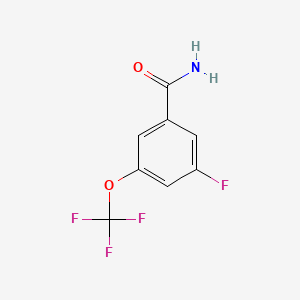

The molecular structure of 3-Pyridin-2-ylcyclobutan-1-one is represented by the InChI code1S/C9H9NO/c11-9-4-8(5-9)7-2-1-3-10-6-7/h1-3,6,8H,4-5H2 . Physical And Chemical Properties Analysis

3-Pyridin-2-ylcyclobutan-1-one is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Summary of Application

3-Pyridin-2-ylcyclobutan-1-one serves as a core structure in medicinal chemistry due to its ability to act as hydrogen bond donors and acceptors. Its physicochemical properties can be manipulated to lead to wide applications in drug design .

Methods of Application

The compound is synthesized through established condensation reactions, allowing for adjustment of polarity, lipophilicity, and hydrogen bonding. It’s used in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .

Results

The derivatives exhibit various biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects. The structural features and structure–activity relationships of each molecule contribute to new applications in drug discovery .

Application as c-MET Kinase Inhibitors

Methods of Application

The compounds were synthesized and tested for their inhibitory effects on MET kinase activity. Molecular docking studies were conducted to assess the stability of the ligand-MET enzyme complex .

Results: Compounds demonstrated favorable inhibition of MET kinase activity with IC50 values of 24 nM and 45 nM, indicating potent inhibition comparable to reference drugs .

Application in Anticancer Activity

Methods of Application

A series of compounds were identified using computational models and machine learning methods. These compounds were then tested for their anticancer activities across various tumor cell lines .

Results: One compound exhibited significant anticancer activity with IC50 values ranging from 7.05 to 15.45 μM against six different tumor cell lines .

Application in Hepatic Stellate Cells

Methods of Application: The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results: The study aimed to create libraries of novel heterocyclic compounds with potential biological activities, indicating the versatility of the core structure in developing new therapeutic agents .

Application in Chemical Synthesis

Methods of Application: The compound is utilized in chemical reactions as a building block for synthesizing more complex molecules with potential biological activities .

Results: The synthesis routes and the resulting compounds’ activities are not detailed in the available data, but the compound’s utility in chemical synthesis is highlighted .

Application in Tubulin Inhibition

Methods of Application: Compounds were tested for their ability to bind to the colchicine site of tubulin, inhibiting its polymerization and affecting cancer cell migration and cell cycle progression .

Results: One derivative showed potent cytotoxicity against resistant cancer cells and inhibited microtubule polymerization, leading to cell cycle arrest and apoptosis .

Application in Anti-Tubercular Agents

Methods of Application

These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds underwent further evaluation for their cytotoxicity on human cells .

Results

Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. The compounds were found to be non-toxic to human cells, indicating their potential as therapeutic agents .

Application in Material Science

Methods of Application: The compound’s derivatives are used as intermediates in the synthesis of materials that exhibit unique properties such as conductivity, fluorescence, or biocompatibility .

Results: The specific outcomes and properties of the synthesized materials are not detailed in the available data, but the research indicates a promising avenue for developing new materials with specialized functions .

Application in Analytical Chemistry

Methods of Application: These compounds are employed in spectroscopic analysis and chromatography as standards or references due to their well-defined chemical properties .

Results: The use of these compounds in analytical chemistry enhances the accuracy and reliability of chemical analyses, contributing to advancements in the field .

Application in Environmental Science

Methods of Application

These derivatives can chelate metal ions, facilitating their extraction from aqueous solutions. The process involves synthesizing the compound, modifying it to enhance its chelating properties, and then applying it to contaminated water samples .

Results: The derivatives have shown promise in selectively binding and removing heavy metals like lead and cadmium from water, contributing to environmental remediation efforts .

Application in Photophysical Studies

Methods of Application

The derivatives are synthesized and their photophysical properties are studied using spectroscopic techniques. The studies aim to understand the emission properties under different conditions .

Results: The compounds have demonstrated multicolor fluorescent and phosphorescent behavior under ambient conditions, which is significant for applications in bioimaging, anti-counterfeiting, and display technologies .

Application in Drug Design

Methods of Application: The derivatives are designed to interact with specific biological targets, synthesized, and then evaluated for their biological activity and selectivity .

Results: Some derivatives have shown promising results as inhibitors of specific kinases, suggesting their potential use in the development of new therapeutic drugs .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-pyridin-2-ylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-5-7(6-8)9-3-1-2-4-10-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPGZJFOXHKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yl)cyclobutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)